2,5-Dimethyl-1,3,4-oxadiazole

Catalog No.
S723891
CAS No.
13148-65-7
M.F
C4H6N2O
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-1,3,4-oxadiazole

CAS Number

13148-65-7

Product Name

2,5-Dimethyl-1,3,4-oxadiazole

IUPAC Name

2,5-dimethyl-1,3,4-oxadiazole

Molecular Formula

C4H6N2O

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C4H6N2O/c1-3-5-6-4(2)7-3/h1-2H3

InChI Key

YVDWFZIVIIKYBQ-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C

Synonyms

2,5-DiMethyl-1,3,4-oxadiazole

Canonical SMILES

CC1=NN=C(O1)C

Synthesis and Characterization:

2,5-Dimethyl-1,3,4-oxadiazole is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one oxygen atom. It is a relatively simple molecule but can be synthesized through various methods, including condensation reactions, cycloadditions, and ring-opening reactions. Researchers have characterized the physical and chemical properties of 2,5-dimethyl-1,3,4-oxadiazole using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry []. These characterization techniques allow scientists to understand the structure, composition, and purity of the compound.

Potential Applications:

Research suggests that 2,5-dimethyl-1,3,4-oxadiazole might hold potential for various scientific applications, including:

  • Antimicrobial activity: Studies have shown that 2,5-dimethyl-1,3,4-oxadiazole derivatives exhibit antimicrobial activity against various bacteria and fungi []. This property makes them potential candidates for the development of new antibiotics and antifungal agents.
  • Corrosion inhibition: Some studies suggest that 2,5-dimethyl-1,3,4-oxadiazole derivatives can act as corrosion inhibitors for metals. This finding could be relevant for developing new materials with improved corrosion resistance.
  • Organic light-emitting diodes (OLEDs): Research indicates that 2,5-dimethyl-1,3,4-oxadiazole derivatives can be used as emitters in OLEDs. This opens up potential applications in developing new display technologies with improved efficiency and brightness.

2,5-Dimethyl-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. Its chemical formula is C4H6N2OC_4H_6N_2O and it features two methyl groups attached to the second and fifth positions of the oxadiazole ring. This compound is part of a larger class of oxadiazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Due to its functional groups. Notably, it can undergo:

  • Cyclization Reactions: It can be synthesized through cyclization methods involving hydrazides and aldehydes under specific conditions, often employing catalysts like copper .
  • Substitution Reactions: The methyl groups can be substituted with various functional groups to create derivatives with enhanced properties or specific biological activities .
  • Oxidation-Reduction Reactions: The nitrogen atoms in the oxadiazole ring can interact with oxidizing agents, leading to modifications that may affect its reactivity and biological profile .

The biological activity of 2,5-dimethyl-1,3,4-oxadiazole derivatives has been widely studied. These compounds exhibit:

  • Antimicrobial Activity: Research has shown that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Antioxidant Activity: Some derivatives have demonstrated the ability to scavenge free radicals, indicating potential use in combating oxidative stress-related diseases .
  • Neuroprotective Effects: Certain oxadiazole derivatives have been identified as selective inhibitors of monoamine oxidase B, suggesting their potential in treating neurodegenerative diseases like Parkinson's disease .

Several methods have been developed for synthesizing 2,5-dimethyl-1,3,4-oxadiazole:

  • Conventional Synthesis: Traditional methods involve the reaction of hydrazides with carboxylic acids or aldehydes under acidic conditions to form the oxadiazole ring.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to facilitate the cyclization process .
  • Photoredox Catalysis: Recent advancements have introduced photoredox catalysis as an efficient way to synthesize 2,5-disubstituted oxadiazoles from simple starting materials .

The applications of 2,5-dimethyl-1,3,4-oxadiazole and its derivatives span various fields:

  • Pharmaceuticals: Due to their antimicrobial and neuroprotective properties, these compounds are being explored as potential drug candidates for treating infections and neurodegenerative disorders.
  • Agriculture: Some derivatives are being investigated for their efficacy as agricultural fungicides or bactericides.
  • Material Science: The unique properties of oxadiazoles make them suitable for developing new materials with specific electronic or optical characteristics.

Interaction studies indicate that 2,5-dimethyl-1,3,4-oxadiazole can engage in hydrogen bonding with various biomolecules. This interaction profile suggests its potential role in modulating enzyme activities or influencing receptor-ligand interactions. Molecular docking studies have provided insights into how these compounds bind to target proteins, further elucidating their mechanisms of action.

Several compounds share structural similarities with 2,5-dimethyl-1,3,4-oxadiazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsNotable Activities
1,3,4-OxadiazoleBasic structure without substituentsLimited biological activity
2-Methyl-1,3,4-oxadiazoleMethyl substitution at position 2Enhanced antimicrobial properties
5-Methyl-1,3,4-oxadiazoleMethyl substitution at position 5Improved antioxidant activity
2-Amino-5-methyl-1,3,4-oxadiazoleAmino group at position 2Potential neuroprotective effects

The presence of methyl groups at both the second and fifth positions in 2,5-dimethyl-1,3,4-oxadiazole enhances its solubility and biological activity compared to other oxadiazoles lacking these modifications.

XLogP3

0.6

Wikipedia

2,5-dimethyl-1,3,4-oxadiazole

Dates

Modify: 2023-08-15

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